![molecular formula C11H8ClN3O B1305638 2-Chloro-10-methyl-3,4-diazaphenoxazine CAS No. 27225-84-9](/img/structure/B1305638.png)
2-Chloro-10-methyl-3,4-diazaphenoxazine
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chloro-10-methyl-3,4-diazaphenoxazine: is a key intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals due to their structural diversity and potential biological activity .
Antimicrobial Agents
Research has indicated that derivatives of diazaphenoxazine exhibit antimicrobial properties. This makes 2-Chloro-10-methyl-3,4-diazaphenoxazine a valuable starting point for the development of new antimicrobial agents .
Anticancer Research
The structure of diazaphenoxazine is similar to that of compounds known to possess anticancer activities. As such, 2-Chloro-10-methyl-3,4-diazaphenoxazine can be used to synthesize novel anticancer agents for experimental therapies .
Anti-Inflammatory Applications
Due to its structural characteristics, 2-Chloro-10-methyl-3,4-diazaphenoxazine may be used to create compounds with anti-inflammatory properties, which are essential in treating various chronic diseases .
Cardiovascular Research
Compounds derived from diazaphenoxazine have been studied for their potential cardiovascular benefits2-Chloro-10-methyl-3,4-diazaphenoxazine could serve as a precursor for drugs targeting cardiovascular diseases .
Neuroprotective Agents
The diazaphenoxazine scaffold is being explored for its neuroprotective effects2-Chloro-10-methyl-3,4-diazaphenoxazine might be instrumental in developing treatments for neurodegenerative disorders .
Agricultural Chemicals
Diazaphenoxazine derivatives are also being investigated for their use in agriculture, particularly as pesticides or herbicides2-Chloro-10-methyl-3,4-diazaphenoxazine could contribute to the synthesis of these agricultural chemicals .
Material Science
The unique properties of 2-Chloro-10-methyl-3,4-diazaphenoxazine make it a candidate for creating novel materials with specific desired properties for use in various technological applications .
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-methylpyridazino[3,4-b][1,4]benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-15-7-4-2-3-5-9(7)16-11-8(15)6-10(12)13-14-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCQNZQXVSPVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385317 | |
Record name | 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-10-methyl-3,4-diazaphenoxazine | |
CAS RN |
27225-84-9 | |
Record name | 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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